2-(1,3-Dimethylbenzimidazol-2-ylidene)acetonitrile
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Overview
Description
2-(1,3-Dimethylbenzimidazol-2-ylidene)acetonitrile is a heterocyclic compound that features a benzimidazole ring substituted with two methyl groups and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethylbenzimidazol-2-ylidene)acetonitrile typically involves the reaction of 1,3-dimethylbenzimidazole with acetonitrile under specific conditions. One common method includes the use of a strong base to deprotonate the benzimidazole, followed by the addition of acetonitrile to form the desired product .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dimethylbenzimidazol-2-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the nitrile group.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
2-(1,3-Dimethylbenzimidazol-2-ylidene)acetonitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(1,3-Dimethylbenzimidazol-2-ylidene)acetonitrile involves its interaction with various molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it may interact with cellular components, disrupting normal cellular functions and exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylimidazol-2-ylidene: Similar structure but lacks the benzimidazole ring.
1,3-Dimesitylimidazol-2-ylidene: Contains mesityl groups instead of methyl groups.
1,3-Di-tert-butylimidazol-2-ylidene: Features tert-butyl groups instead of methyl groups.
Uniqueness
2-(1,3-Dimethylbenzimidazol-2-ylidene)acetonitrile is unique due to its combination of the benzimidazole ring with the acetonitrile group, providing distinct electronic and steric properties that influence its reactivity and applications .
Properties
IUPAC Name |
2-(1,3-dimethylbenzimidazol-2-ylidene)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-13-9-5-3-4-6-10(9)14(2)11(13)7-8-12/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZUZSNCWCFZCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=CC#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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